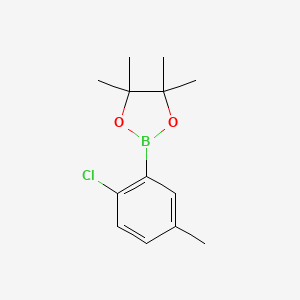
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often referred to as CMPD, is a boron-containing organic compound that has a wide range of applications in organic synthesis. It is a versatile reagent that has been used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. CMPD is also used as a catalyst in several industrial processes, such as the production of pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
CMPD has been used in a variety of scientific research applications, including the synthesis of novel compounds and the study of enzyme reactions. It has also been used in the synthesis of complex organic compounds, such as polymers and pharmaceuticals. Additionally, CMPD has been used in the study of enzyme reactions, as it can act as an inhibitor of certain enzymes. This can be used to study the mechanism of action of these enzymes, as well as their physiological and biochemical effects.
Mécanisme D'action
Target of Action
Related compounds such as isophthalic acid, 2-chloro-5-methylphenyl isohexyl ester and 2-chloro-5-methylphenol have been identified, which might suggest similar targets
Biochemical Pathways
It’s worth noting that related compounds have been used in the synthesis of other chemicals , suggesting that this compound may also be involved in complex biochemical reactions.
Pharmacokinetics
A related compound, 2-chloro-5-methylphenyl isocyanate, has been described as having high gastrointestinal absorption and being bbb permeant , which might suggest similar properties for this compound.
Avantages Et Limitations Des Expériences En Laboratoire
CMPD has several advantages when used in lab experiments. It is relatively inexpensive, and can be easily synthesized using readily available reagents. Additionally, it is a versatile reagent that can be used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. However, CMPD is toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of CMPD. One potential application is the use of CMPD as a bioactive molecule for drug delivery. Additionally, CMPD could be used in the synthesis of novel compounds, such as polymers and pharmaceuticals. Additionally, CMPD could be used to study the mechanism of action of certain enzymes, as well as their physiological and biochemical effects. Finally, CMPD could be used in the study of protein-protein interactions, as it has been shown to interact with certain proteins.
Méthodes De Synthèse
The synthesis of CMPD has been extensively studied, and several methods have been developed for its synthesis. The most commonly used method is the reaction of 2-chloro-5-methylphenol with 1,3-dioxane in the presence of a boron-containing catalyst, such as a boronic acid. This reaction is typically carried out at elevated temperatures, and the resulting product is a mixture of CMPD and other boron-containing compounds.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONBUNTVWKJWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
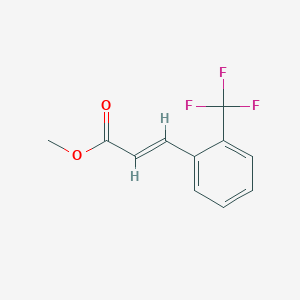
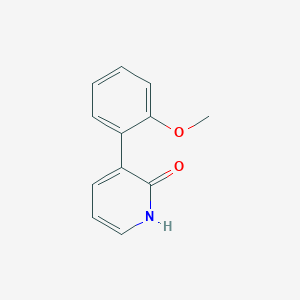
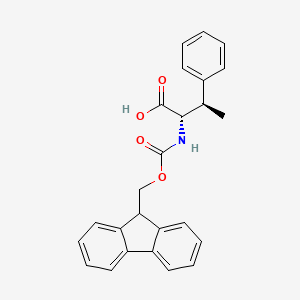
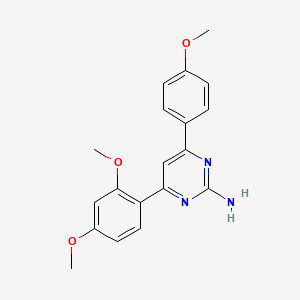

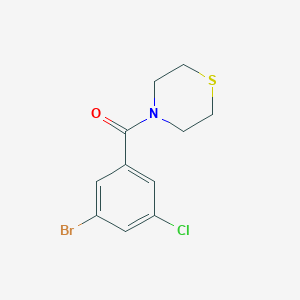
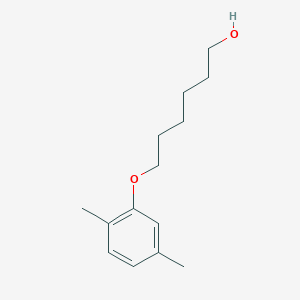
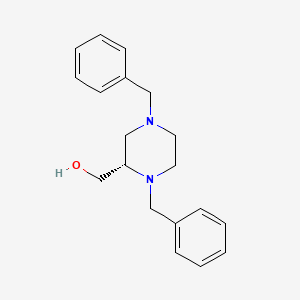

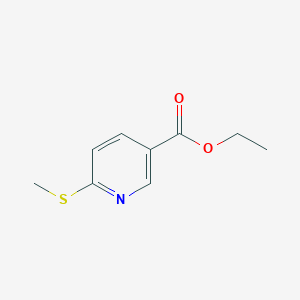
![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)


![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)
